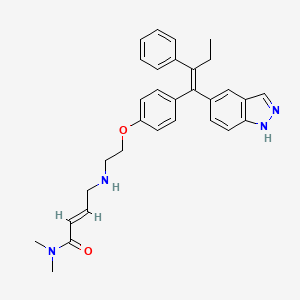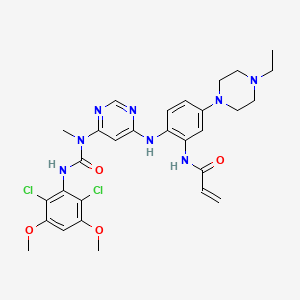
Honokiol DCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Honokiol DCA is an inhibitor of the phosphorylation of DRP1. It stimulates a phenotype suggestive of respiration through mitochondrial normalization and demonstrating activity in Vemurafenib-resistant melanoma in vivo.
Wissenschaftliche Forschungsanwendungen
1. Cancer Research and Treatment
Honokiol DCA has shown promise in cancer research and treatment. Studies have found that Honokiol can enhance the sensitivity of colon cancer stem cells to ionizing radiation, inhibiting tumor growth by targeting the Notch signaling pathway and the γ-secretase complex. This effect was observed both in vitro and in vivo, suggesting potential clinical applications for treating colon cancers (Ponnurangam et al., 2012). Additionally, this compound demonstrated activity against vemurafenib-resistant melanoma, suggesting its use in treating aggressive melanomas resistant to existing treatments (Bonner et al., 2016).
2. Neuroprotection and Neurological Disorders
Honokiol exhibits neuroprotective properties and has therapeutic potential in conditions like anxiety, pain, cerebrovascular injury, epilepsy, and cognitive disorders, including Alzheimer’s disease. Its wide range of neuro-modulating effects makes it a potential agent in neurological therapeutics (Woodbury et al., 2013).
3. Cardiovascular Protection
Honokiol has been found to offer protective effects against cardiovascular disorders. For example, it protects against oxidized LDL-induced cytotoxicity in endothelial cells, suggesting potential use in preventing atherosclerotic vascular disease (Ou et al., 2006). It also shows protective effects against doxorubicin-induced cardiotoxicity by improving mitochondrial function in mouse hearts (Huang et al., 2017).
4. Anti-Inflammatory and Immunomodulatory Effects
Honokiol displays significant anti-inflammatory and immunomodulatory effects. It inhibits the maturation and inflammatory response of human monocyte-derived dendritic cells, offering potential therapeutic applications in conditions involving inflammatory reactions (Li et al., 2011).
5. Antioxidative Properties
Honokiol and its derivatives, like magnolol, have been identified as multifunctional antioxidative molecules. They exhibit anti-oxidative, anti-inflammatory, anti-tumor, and anti-microbial properties, making them potential therapeutic agents in dermatology and other fields where oxidative stress plays a role (Shen et al., 2010).
6. Potential in Treating Various Chronic Diseases
Honokiol has shown efficacy in preventing the growth of a variety of tumors such as brain, breast, cervical, colon, liver, lung, prostate, skin, and hematological malignancies. It modulates multiple oncogenic targets and pathways, making it a candidate for development as a drug for several human diseases (Banik et al., 2019).
7. Potential in Drug Delivery Systems
Research on honokiol also includes its application in drug delivery systems. For instance, the preparation of MPEG-PLA nanoparticles for honokiol delivery offers a novel formulation for its delivery, particularly in cancer treatment (Zheng et al., 2010).
Eigenschaften
CAS-Nummer |
1620160-42-0 |
|---|---|
Molekularformel |
C22H18Cl4O4 |
Molekulargewicht |
488.18 |
IUPAC-Name |
5,3-Diallyl-2,4-di(dichloro-acetoxy)-biphenyl |
InChI |
InChI=1S/C22H18Cl4O4/c1-3-8-14-12-16(13-10-6-5-7-11-13)18(30-22(28)20(25)26)15(9-4-2)17(14)29-21(27)19(23)24/h3-7,10-12,19-20H,1-2,8-9H2 |
InChI-Schlüssel |
MLWDVCIMRMORNB-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(CC=C)C=C(C2=CC=CC=C2)C(OC(C(Cl)Cl)=O)=C1CC=C)C(Cl)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Honokiol DCA; Honokiol Bis-Dichloroacetate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



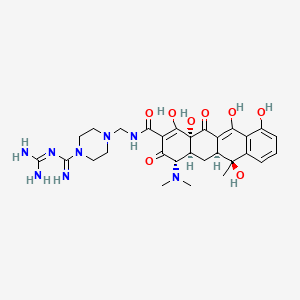
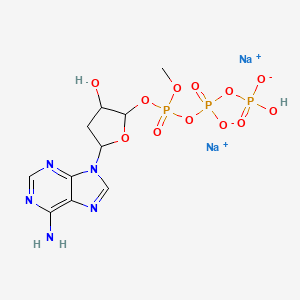
![Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)
![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)
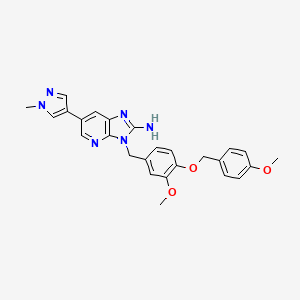
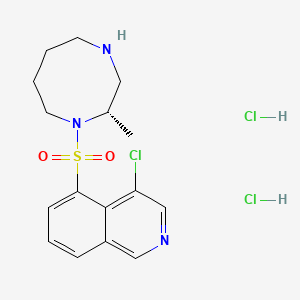
![3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid](/img/structure/B607907.png)
![(Z)-4-[4-[3-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid](/img/structure/B607909.png)
